molecular formula C27H26N4O4S3 B11516303 2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide

2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide

Cat. No.: B11516303
M. Wt: 566.7 g/mol
InChI Key: DSBHXRLUDGSMOD-UHFFFAOYSA-N
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Description

“2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide” is a complex organic compound that features a combination of morpholine, benzothiazole, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide” typically involves multi-step organic synthesis. The process may include:

    Formation of the Benzothiazole Moiety: Starting from 2-aminothiophenol and an appropriate aldehyde or ketone.

    Introduction of the Morpholine Group: Through nucleophilic substitution or addition reactions.

    Coupling Reactions: To attach the naphthalene and acetamide groups, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Optimization of Reaction Conditions: To maximize yield and purity.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzothiazole or naphthalene rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate.

    Reducing Agents: Like sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand or catalyst in organic reactions.

    Materials Science: In the development of new materials with specific properties.

Biology

    Biological Probes: For studying biological processes.

    Drug Development: Potential use as a lead compound in drug discovery.

Medicine

    Therapeutic Agents:

Industry

    Chemical Industry: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which “2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide” exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(2-{[2-(piperidin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide
  • 2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(phenyl)acetamide

Uniqueness

The uniqueness of “2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide” lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C27H26N4O4S3

Molecular Weight

566.7 g/mol

IUPAC Name

2-[2-[[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]amino]-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C27H26N4O4S3/c32-24(28-20-6-5-18-3-1-2-4-19(18)13-20)15-36-16-25(33)29-21-7-8-22-23(14-21)38-27(30-22)37-17-26(34)31-9-11-35-12-10-31/h1-8,13-14H,9-12,15-17H2,(H,28,32)(H,29,33)

InChI Key

DSBHXRLUDGSMOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSCC(=O)NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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